molecular formula C15H20N2O4 B2425517 Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate CAS No. 866017-97-2

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

Cat. No.: B2425517
CAS No.: 866017-97-2
M. Wt: 292.335
InChI Key: AKDSQXVXUYLCJW-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, an acetylamino group, and a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate typically involves multiple steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an amino group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction, where 2,6-dimethylaniline reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, typically using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis systems, and the use of cheaper or more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylanilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(acetylamino)-3-(anilino)-3-oxopropanoate: Lacks the dimethyl groups on the aniline ring.

    Ethyl 2-(benzylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate: Contains a benzyl group instead of an acetyl group.

    Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate: Has dimethyl groups at different positions on the aniline ring.

Uniqueness

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is unique due to the specific positioning of the dimethyl groups on the aniline ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Biological Activity

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • CAS Number : Not explicitly listed but can be derived from the molecular structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study on hybrid molecules containing coumarin and quinolinone demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a complete reduction in tumor cell viability and notable antioxidant activities, suggesting that similar structural modifications in this compound could yield beneficial effects in cancer treatment .

The mechanism by which such compounds exert their biological effects often involves:

  • Induction of Apoptosis : Compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.
  • Antioxidant Properties : Many compounds in this class exhibit antioxidant activities that protect normal cells from oxidative stress induced by tumors.
  • Molecular Docking Studies : These studies help predict how well the compound binds to specific cancer-related receptors, potentially enhancing its therapeutic efficacy.

Study 1: Antitumor Efficacy

A study evaluated the effects of a structurally similar compound on EAC-bearing mice. The results showed:

  • Complete Tumor Cell Viability Reduction : The compound led to a 100% decrease in tumor cell viability compared to controls.
  • Histopathological Analysis : Examination of liver and kidney tissues post-treatment revealed no significant damage, indicating a favorable safety profile .

Study 2: Molecular Interactions

Molecular docking studies indicated strong interactions between the compound and targets involved in cancer progression. The binding affinities were measured, showing promising results for further development as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Biological ActivityResultReference
Antitumor Activity100% reduction in EAC viability
Antioxidant ActivitySignificant improvement noted
Safety ProfileNo organ damage in histology

Properties

IUPAC Name

ethyl 2-acetamido-3-(2,6-dimethylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-9(2)7-6-8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDSQXVXUYLCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=C(C=CC=C1C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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